6-Bromo-7,8-dichloroquinoline-3,4-diamine
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Overview
Description
6-Bromo-7,8-dichloroquinoline-3,4-diamine is a chemical compound with the molecular formula C9H6BrCl2N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7,8-dichloroquinoline-3,4-diamine typically involves the halogenation of quinoline derivatives. One common method includes the bromination and chlorination of quinoline to introduce the bromo and chloro substituents at the desired positions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7,8-dichloroquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinoline ring.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the quinoline ring, while oxidation reactions may produce quinoline N-oxides .
Scientific Research Applications
6-Bromo-7,8-dichloroquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7,8-dichloroquinoline-3,4-diamine involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth or the induction of cell death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dichloroquinoline: Similar in structure but lacks the diamine group.
7-Bromo-3,4-dichloroquinoline: Similar but with the bromo substituent at a different position.
4-Bromo-7,8-dichloroquinoline: Another structural isomer with different substitution patterns.
Uniqueness
6-Bromo-7,8-dichloroquinoline-3,4-diamine is unique due to the presence of both bromo and chloro substituents along with the diamine group. This combination of functional groups provides distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C9H6BrCl2N3 |
---|---|
Molecular Weight |
306.97 g/mol |
IUPAC Name |
6-bromo-7,8-dichloroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H6BrCl2N3/c10-4-1-3-8(14)5(13)2-15-9(3)7(12)6(4)11/h1-2H,13H2,(H2,14,15) |
InChI Key |
ULWTWVZSUJCTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=NC2=C(C(=C1Br)Cl)Cl)N)N |
Origin of Product |
United States |
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